![molecular formula C10H14ClN5O2 B193904 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol CAS No. 172529-94-1](/img/structure/B193904.png)
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Overview
Description
The compound “2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol” is a mono-constituent substance . It has a molecular weight of 271.7 and a molecular formula of C10H14N5O2Cl . The IUPAC name for this compound is 2-[(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol .
Molecular Structure Analysis
The crystal structure of a similar compound, 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, has been studied . The structure is triclinic, with a = 7.7966 (3) Å, b = 8.2167 (4) Å, c = 12.9574 (7) Å, α = 82.444 (4)°, β = 81.604 (4)°, γ = 86.751 (4)°, and V = 813.46 (7) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The melting point is 237-239°C .Scientific Research Applications
Pharmaceutical Synthesis
This compound is a key intermediate for the syntheses of penciclovir and famciclovir . These are antiviral medications used to treat infections caused by certain types of viruses.
Enzymatic Production
2-Amino-6-chloropurine, a related compound, has been used in the enzymatic production of DAPdR and 2-amino-6-chloropurine-2,-deoxyriboside (ACPdR) . These are important compounds in biochemistry and molecular biology research.
Crystallography
The crystal structure of this compound is important for pharmaceutical industrial synthesis . The purity and the crystal type of the medicine can significantly affect its efficacy and safety.
Drug Formulation
In drug formulation, this compound can be used to create pharmaceutical compositions. For example, it can be used to create the mono-L-valine ester of ganciclovir , a medication used to treat viral infections.
Regulatory Compliance
This compound has a specific EC Number (923-654-7) and CAS Number (172529-94-1), which are used for regulatory compliance in the chemical industry . These identifiers are important for tracking and managing chemicals in a regulatory context.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If inhaled: remove person to fresh air and keep comfortable for breathing (P304+P340) .
Mechanism of Action
Mode of Action
It’s known that the compound forms intermolecular n—h⋯n hydrogen bonds, connecting adjacent molecules into a one-dimensional chain .
Biochemical Pathways
It’s known that the compound is a key intermediate for the syntheses of penciclovir and famciclovir , which are antiviral medications used to treat infections caused by certain types of viruses.
Pharmacokinetics
It’s known that the compound is a key intermediate in the synthesis of antiviral agents with improved absorption .
properties
IUPAC Name |
2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCDRZLIWVLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465528 | |
Record name | 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol | |
CAS RN |
172529-94-1 | |
Record name | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172529-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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